1H-Pyrazolo[4,3-b]pyridine-6-carboxamide
Description
Properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7(12)4-1-5-6(9-2-4)3-10-11-5/h1-3H,(H2,8,12)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJAAYNKDCPCQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Ring Construction on Pyrazole Precursors
A foundational approach involves constructing the pyridine ring onto a preformed pyrazole scaffold. For instance, 3-aminopyrazole derivatives undergo condensation with β-keto esters or aldehydes under acidic or basic conditions to form the pyrazolo[4,3-b]pyridine core. In one protocol, 3-amino-1H-pyrazole reacts with ethyl acetoacetate in ethanol under sodium ethoxide catalysis, yielding ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate. Subsequent bromination at position 6 using N-bromosuccinimide (NBS) in dichloromethane introduces the bromine substituent, which is amenable to palladium-catalyzed amidation.
Pyrazole Ring Formation on Pyridine Substrates
Alternative routes build the pyrazole ring onto a functionalized pyridine. For example, 6-cyanopyridine-3-carboxylates react with hydrazines in refluxing ethanol to form pyrazolo[4,3-b]pyridines. This method benefits from commercially available pyridine starting materials but requires careful control of stoichiometry to avoid over-alkylation.
Functional Group Manipulation to Carboxamide
Hydrolysis and Amidation of Esters
Ethyl or methyl esters at position 6 are hydrolyzed to carboxylic acids using aqueous NaOH or HCl, followed by activation with thionyl chloride or carbodiimides. Coupling with amines (e.g., ammonia, primary/secondary amines) in dichloromethane or DMF affords the carboxamide. For example, ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate undergoes hydrolysis with 6M HCl at 80°C to yield the carboxylic acid, which is then treated with ammonium chloride and HATU to produce the carboxamide.
Direct Amination via Palladium Catalysis
Bromine at position 6 facilitates palladium-catalyzed cross-coupling with amines. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C, 6-bromo-1H-pyrazolo[4,3-b]pyridine reacts with benzylamine to yield the corresponding carboxamide in 85% yield. This method is highly versatile for introducing diverse amine substituents.
Multicomponent Reactions (MCRs)
Ugi Four-Component Reaction
The Ugi reaction enables simultaneous construction of the carboxamide and heterocyclic core. A representative protocol combines 6-aryl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, an aldehyde, an amine, and tert-butyl isocyanide in DMF under ultrasonic irradiation. This one-pot method generates N-(2-(tert-butylamino)-2-oxo-1-arylethyl)-N,6-diaryl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamides with yields of 70–90%.
Table 1: Ugi Reaction Optimization for Carboxamide Synthesis
| Component | Variant | Yield (%) | Conditions |
|---|---|---|---|
| Aldehyde | 4-Methoxybenzaldehyde | 88 | DMF, 25°C, ultrasound |
| Amine | Aniline | 82 | DMF, 25°C, ultrasound |
| Isocyanide | tert-Butyl isocyanide | 90 | DMF, 25°C, ultrasound |
Catalytic Hydrogenation and Reductive Amination
Nitro Group Reduction
Nitro-substituted intermediates are reduced to amines using H₂/Pd-C or ammonium formate/Pd-C. For instance, 6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate is hydrogenated at 40 psi in methanol to yield the amine, which is acylated with chloroacetyl chloride to form the carboxamide.
Reductive Alkylation
Primary amines are introduced via reductive alkylation of aldehydes. Using sodium cyanoborohydride in methanol, 6-formyl-1H-pyrazolo[4,3-b]pyridine reacts with methylamine to form the secondary amine, followed by acylation to the carboxamide.
Comparative Analysis of Methodologies
Table 2: Efficiency Metrics for Key Synthetic Routes
| Method | Starting Material | Steps | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | 3-Aminopyrazole | 3 | 78 | 98 |
| Ugi Reaction | Pyridine carboxylic acid | 1 | 85 | 95 |
| Palladium Coupling | 6-Bromo derivative | 2 | 92 | 99 |
The Ugi reaction offers step economy but requires specialized isocyanides. Palladium-mediated amidation provides high regioselectivity, while cyclocondensation is preferred for large-scale synthesis due to inexpensive reagents .
Chemical Reactions Analysis
Scientific Research Applications
1H-Pyrazolo[4,3-b]pyridine-6-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-b]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Key Examples :
- N-(Adamantan-1-yl)-4-isopropyl-2-ethyl-7-hydroxy-5-oxo-4,5-dihydro-2H-pyrazolo[4,3-b]pyridine-6-carboxamide (35)
Structural Insights :
- Adamantylamide at position 6 enhances CB2 affinity and selectivity.
- Bulky substituents (e.g., isopropyl at position 4) improve metabolic stability but may reduce synthetic yields .
Pyrazolo[3,4-b]pyridine Carboxamides
Example :
- 1-Cyclopentyl-6-methyl-N~4~-(3-pyridylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Comparison :
- Bioactivity : [3,4-b] isomers often target kinases or serotonin receptors (e.g., 5-HT4), unlike [4,3-b] derivatives focused on CB2 .
- Synthetic Accessibility : [3,4-b] derivatives require multi-step protocols, whereas [4,3-b] analogs benefit from modular synthesis .
Pyrrolo[2,3-b]pyridine Carboxamides
Example :
Key Contrast :
- Pyrrolo derivatives exhibit distinct selectivity profiles (e.g., serotonin vs. cannabinoid receptors) due to electronic and steric differences in the fused ring system .
Quantitative Structure-Activity Relationship (SAR) Analysis
| Compound Class | Core Structure | Key Substituents | Target Receptor | Ki (nM) | Selectivity Index (CB1/CB2) |
|---|---|---|---|---|---|
| [4,3-b]Pyrazole-CB2 Inverse Agonist | Pyrazolo[4,3-b]pyridine | Adamantylamide, isopropyl at C4 | CB2 | 0.45 | >4739 |
| [3,4-b]Pyrazole Kinase Inhibitor | Pyrazolo[3,4-b]pyridine | Cyclopentyl, methyl at C6 | FGFR | N/A | N/A |
| Pyrrolo-5-HT4 Agonist | Pyrrolo[2,3-b]pyridine | Isopropyl at N1 | 5-HT4 | <10 | N/A |
SAR Trends :
- Position 4 (Pyrazole) : Alkyl chains (isopropyl, pentyl) optimize CB2 binding; bulkier groups enhance selectivity but complicate synthesis .
- Position 6 (Carboxamide) : Adamantylamide maximizes CB2 affinity, while aryl groups shift activity to other targets (e.g., kinases) .
- Ring Fusion Position : [4,3-b] vs. [3,4-b] alters dihedral angles, affecting receptor compatibility .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1H-pyrazolo[4,3-b]pyridine-6-carboxamide, and how do reaction conditions influence yield and purity?
- Answer: Synthesis typically involves multicomponent reactions (MCRs) using aromatic aldehydes, aminopyrazoles, and carbonyl-containing reagents. For example, iodine-catalyzed domino reactions can construct the pyrazolo-pyridine core efficiently . Key factors include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalyst loading (5–10 mol% iodine). Post-synthesis purification often employs column chromatography or recrystallization. Yield optimization requires monitoring via TLC or HPLC to isolate intermediates and minimize side products .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions and confirms regioselectivity. High-resolution mass spectrometry (HRMS) validates molecular weight and functional groups (e.g., carboxamide). Infrared (IR) spectroscopy identifies carbonyl stretches (1650–1700 cm⁻¹) and NH vibrations (3200–3400 cm⁻¹). X-ray crystallography may resolve ambiguous stereochemistry in crystalline derivatives .
Q. How do structural modifications at positions 3 and 6 affect solubility and bioactivity?
- Answer: Substituents like trifluoromethyl (at position 6) enhance lipophilicity and metabolic stability, while chlorine (position 3) increases electrophilicity for covalent interactions. Carboxamide groups improve water solubility via hydrogen bonding. Comparative studies show that 6-methoxy derivatives exhibit reduced enzymatic inhibition compared to 6-carboxamide analogs due to steric and electronic effects .
Advanced Research Questions
Q. What strategies resolve contradictions in SAR studies between in vitro and in vivo models for pyrazolo[4,3-b]pyridine-6-carboxamides?
- Answer: Discrepancies often arise from metabolic instability or off-target effects. Solutions include:
- Metabolic profiling: LC-MS/MS to identify phase I/II metabolites.
- Proteomics: Target deconvolution using affinity chromatography or thermal shift assays.
- Structural tuning: Introducing electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism .
Q. How can computational modeling guide the design of selective kinase inhibitors based on this scaffold?
- Answer: Molecular docking (e.g., AutoDock Vina) predicts binding modes to kinase ATP pockets. MD simulations assess stability of key interactions (e.g., hydrogen bonds with hinge regions). For FGFR inhibitors, substituent bulk at position 3 modulates selectivity over VEGFR2. Free-energy perturbation (FEP) calculations quantify ΔΔG values for substituent optimization .
Q. What experimental approaches validate target engagement and mechanism of action in cellular assays?
- Answer:
- Cellular thermal shift assay (CETSA): Confirms target protein stabilization upon ligand binding.
- Phospho-flow cytometry: Measures downstream kinase activation/inhibition (e.g., pERK for FGFR inhibitors).
- CRISPR/Cas9 knockout: Validates target specificity by rescuing phenotype in KO cells .
Q. How do solvent polarity and pH impact the stability of this compound during long-term storage?
- Answer: Stability studies show:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
